
4-iodophenyl isobutyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodophenyl isobutyl carbonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phenyl isobutyl carbonate, which is a widely used intermediate in the synthesis of various organic compounds. In
Aplicaciones Científicas De Investigación
4-iodophenyl isobutyl carbonate has been used in various scientific research applications. One of the most significant applications of this compound is in the synthesis of radiolabeled compounds for imaging studies. Radiolabeled compounds are used in various imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), to visualize biological processes in vivo. 4-iodophenyl isobutyl carbonate can be used as a precursor for the synthesis of radiolabeled compounds, which can be used to study various biological processes, such as receptor binding, enzyme activity, and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 4-iodophenyl isobutyl carbonate is not well understood. However, it is believed that this compound acts as a substrate for various enzymes, such as cytochrome P450 enzymes, which catalyze the metabolism of the compound. The metabolism of 4-iodophenyl isobutyl carbonate results in the formation of various metabolites, which may have different biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iodophenyl isobutyl carbonate are not well characterized. However, it is believed that this compound may have potential applications in the treatment of various diseases, such as cancer and neurological disorders. The compound may act as a substrate for various enzymes, which may be involved in the metabolism of drugs used in the treatment of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-iodophenyl isobutyl carbonate in lab experiments include its ease of synthesis and its potential applications in the synthesis of radiolabeled compounds for imaging studies. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and facilities for handling and storing the compound.
Direcciones Futuras
There are several future directions for the research on 4-iodophenyl isobutyl carbonate. One of the most significant directions is the development of new synthesis methods for the compound, which may improve the yield and purity of the product. Another direction is the study of the biochemical and physiological effects of the compound, which may lead to the discovery of new therapeutic applications. Additionally, the development of new radiolabeled compounds using 4-iodophenyl isobutyl carbonate may have significant implications for the diagnosis and treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-iodophenyl isobutyl carbonate involves the reaction of phenyl isobutyl carbonate with iodine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which undergoes further reaction to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and the amount of catalyst used.
Propiedades
IUPAC Name |
(4-iodophenyl) 2-methylpropyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-8(2)7-14-11(13)15-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWDGEAZQPAOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodophenol, isoBOC | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-methylbenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809751.png)
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5809752.png)
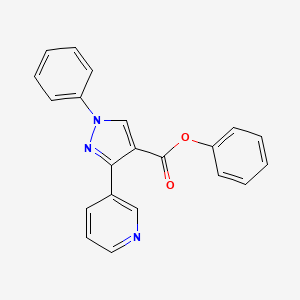

![N-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5809776.png)
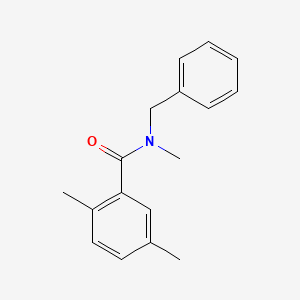

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
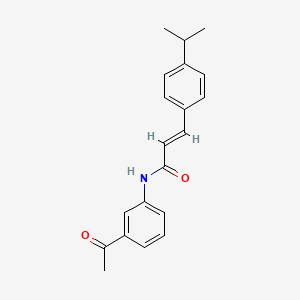
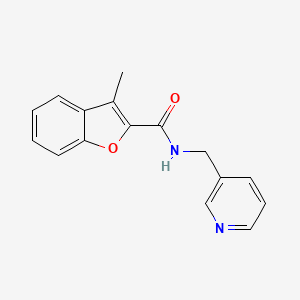
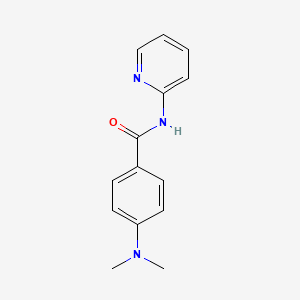
![N-{2-[(tert-butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5809833.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)